Ethyl 3-chlorothiophene-2-carboxylate
Overview
Description
Ethyl 3-chlorothiophene-2-carboxylate (ECT2C) is a type of organosulfur compound that has been studied for its potential biological activities. It is a derivative of 3-chlorothiophene, an aromatic compound containing sulfur and chlorine atoms. ECT2C has been studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry. In particular, its ability to act as a ligand for certain proteins has been of great interest to researchers.
Scientific Research Applications
Synthesis and Characterization
Ethyl 3-chlorothiophene-2-carboxylate has been utilized in various synthesis processes. For instance, it's involved in the formation of ethyl 3-(3-chloro-2-(3,4-dihydroxyphenyl)-4-oxothiazolidin-3-yl)thiophene-2-carboxylate, which is then used to synthesize a new series of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates. These compounds have been characterized using 1H NMR, IR, Mass spectral data, and elemental analysis, highlighting their potential in the field of organic chemistry (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Antimicrobial and Anti-inflammatory Properties
Research has shown that derivatives of ethyl 3-chlorothiophene-2-carboxylate possess significant antimicrobial and anti-inflammatory properties. A study demonstrated the synthesis of various compounds from ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, which were then screened for antibacterial, antifungal, and anti-inflammatory activities. These compounds have shown promising biological activity, indicating their potential in pharmaceutical applications (Narayana, Ashalatha, Raj, & Kumari, 2006).
Photophysical Properties and Sensitization
Ethyl 3-chlorothiophene-2-carboxylate derivatives have been studied for their photophysical properties. For instance, the reaction of ethyl 2-iodothiazole-5-carboxylate, a related compound, yielded products with notable photophysical characteristics. These compounds were tested as sensitizers in the photo-oxidation of trans-α,α'-dimethylstilbene, demonstrating their role as singlet-oxygen sensitizers. Such studies are crucial in understanding the photophysical behavior of these compounds, which could be relevant in photochemical and photophysical applications (Amati, Belviso, D’Auria, Lelj, Racioppi, & Viggiani, 2010).
Antioxidant and Cytotoxic Activities
Ethyl 3-chlorothiophene-2-carboxylate derivatives have also been synthesized and evaluated for their antioxidant and cytotoxic activities. For example, the synthesis of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates showed significant in vitro antioxidant and in vivo anti-inflammatory activities. Additionally, some novel thiophene and benzothiophene derivatives have been synthesized and evaluated as anti-cancer agents, with several compounds showing promising activity against various cancer cell lines (Madhavi & Sreeramya, 2017; Mohareb, Abdallah, Helal, & Shaloof, 2016).
properties
IUPAC Name |
ethyl 3-chlorothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c1-2-10-7(9)6-5(8)3-4-11-6/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQUEYLSBBYPKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CS1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514546 | |
Record name | Ethyl 3-chlorothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-chlorothiophene-2-carboxylate | |
CAS RN |
153562-66-4 | |
Record name | Ethyl 3-chlorothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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